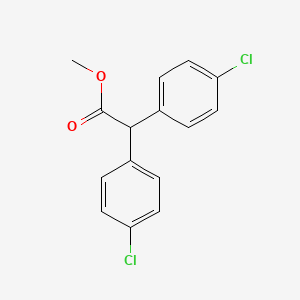

DDA methyl ester

CAS No.: 5359-38-6

Cat. No.: VC14288987

Molecular Formula: C15H12Cl2O2

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5359-38-6 |

|---|---|

| Molecular Formula | C15H12Cl2O2 |

| Molecular Weight | 295.2 g/mol |

| IUPAC Name | methyl 2,2-bis(4-chlorophenyl)acetate |

| Standard InChI | InChI=1S/C15H12Cl2O2/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3 |

| Standard InChI Key | FIHLIVMWNUSLRU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of DDA methyl ester features a central acetyl group esterified with a methyl group and substituted with two 4-chlorophenyl rings at the α-position. The IUPAC Standard InChIKey (FIHLIVMWNUSLRU-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Key structural attributes include:

-

Bonding patterns: The ester carbonyl () and ether () groups facilitate polar interactions, while the chlorinated aryl rings contribute to hydrophobic character.

-

Crystallinity: Differential scanning calorimetry (DSC) reveals a fusion temperature () of 312 K (38.85°C), indicating moderate crystallinity under ambient conditions .

Synthetic Methodologies

DDA methyl ester can be synthesized through multiple routes, each with distinct advantages in yield and purity.

Catalytic Oxidation and Reductive Amination

A co-catalyst-free Wacker oxidation process enables the oxyfunctionalization of unsaturated fatty acid methyl esters (FAMEs). While originally applied to FAMEs , this method is adaptable to chlorinated precursors. Palladium(II) chloride in dimethylacetamide/water facilitates ketone formation, followed by reductive amination to yield branched esters .

Methyl Esterification of Carboxylic Acids

Carboxylic acid precursors undergo chemoselective methylation using dimethyl carbonate (DMC) and potassium carbonate () under mild conditions . This method avoids hazardous diazomethane and achieves >90% conversion for aromatic acids .

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Catalysts | Yield (%) | Purity |

|---|---|---|---|

| Wacker Oxidation | PdCl, | 75–85 | High |

| Methyl Esterification | DMC, | 90–95 | Excellent |

Physicochemical Properties

Thermal Stability

The compound’s melting point (312 K) suggests stability up to 40°C, making it suitable for applications requiring moderate thermal resistance.

Solubility Profile

-

Polar solvents: Soluble in dimethylacetamide and acetone due to ester carbonyl interactions.

-

Non-polar solvents: Limited solubility in hexane or toluene, attributed to chlorophenyl hydrophobicity.

Spectroscopic Data

-

IR spectroscopy: Strong absorption bands at 1740 cm (ester ) and 750 cm (C-Cl stretching) .

-

NMR: NMR signals at δ 3.65 (s, 3H, OCH) and δ 7.2–7.4 (m, 8H, Ar-H) .

Industrial and Synthetic Applications

Polymer Science

DDA methyl ester serves as a monomer in polyamide synthesis. Condensation with 1,10-diaminodecane yields polymers with up to 33 kDa, suitable for high-performance lubricants and adhesives .

Organic Synthesis Intermediate

The compound’s chlorinated aryl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures .

Table 2: Application-Specific Performance

| Application | Key Benefit | Reference |

|---|---|---|

| Polyamide production | Defined stoichiometry | |

| Pharmaceutical intermediates | Chemoselective reactivity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume